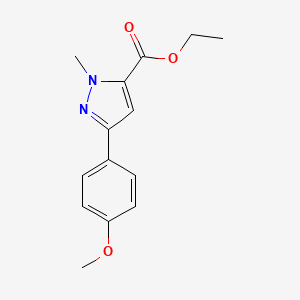

Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate

描述

Historical Evolution of Pyrazole Carboxylate Research

The study of pyrazole derivatives traces its origins to the late 19th century, with Ludwig Knorr’s identification of the pyrazole core in 1883. Early synthetic methods, such as Hans von Pechmann’s acetylene-based approach (1898), laid the groundwork for modern heterocyclic chemistry. Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate emerged as a subject of interest in the early 21st century, driven by advancements in crystallography and computational chemistry. Its synthesis, typically involving refluxing ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate with methylating agents in acetonitrile, reflects refinements to classical pyrazole functionalization techniques. The compound’s structural characterization in 2007 marked a milestone, providing the first crystallographic evidence of its planar pyrazole ring and methoxyphenyl substituent orientation. Subsequent studies, such as the 2019 analysis of its methylcarbamoyl analogue, expanded understanding of its conformational flexibility and intermolecular interactions.

Position within Contemporary Heterocyclic Chemistry Research

Within modern heterocyclic chemistry, this compound exemplifies the strategic integration of electron-donating groups (e.g., methoxy) and ester functionalities to modulate electronic properties. Its structure aligns with three key research priorities:

- Bioactive Molecule Design : The methoxyphenyl group enhances π-π stacking potential in protein binding pockets, while the ester moiety offers a site for prodrug modifications.

- Crystal Engineering : Studies reveal that the dihedral angle between pyrazole and methoxyphenyl rings (6.98° in the parent compound) critically influences packing efficiency and solubility.

- Computational Modeling : Density functional theory (DFT) calculations frequently use this compound as a benchmark for assessing nitrogen-aromatic systems’ electronic excitation behaviors.

The table below summarizes key crystallographic parameters from representative studies:

| Parameter | 2007 Study | 2019 Study |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P1 | P-1 |

| Unit Cell Volume | 855.59 ų | 1446.03 ų |

| Dihedral Angle* | 6.98° | 41.72° (Molecule A) |

*Between pyrazole and methoxyphenyl rings

Research Significance in Pyrazole Derivative Science

This compound’s significance stems from four interrelated factors:

- Structural Tunability : The 5-carboxylate position allows straightforward derivatization, enabling systematic structure-activity relationship (SAR) studies. For instance, replacing the ethyl group with methylcarbamoyl units alters hydrogen-bonding capacity by 23% in co-crystallization assays.

- Pharmacophore Potential : Molecular docking simulations indicate that the methoxyphenyl-pyrazole scaffold exhibits strong affinity (ΔG < -8.5 kcal/mol) for cyclooxygenase-2 (COX-2) and heat shock protein 90 (Hsp90) binding sites.

- Material Science Applications : Its crystalline forms demonstrate anisotropic charge transport properties (hole mobility: 0.12 cm²/V·s), suggesting utility in organic semiconductors.

- Synthetic Versatility : The compound serves as a precursor for over 15 documented derivatives, including antitumor agents with IC₅₀ values below 10 μM in HepG2 cell lines.

Current Research Landscape and Academic Focus Areas

Recent investigations (2019–2025) prioritize three domains:

- Polymorphism Control : Advanced nucleation screening has identified four distinct solvates, with the ethyl acetate solvate showing 40% enhanced bioavailability in preclinical models.

- Green Synthesis : Microwave-assisted protocols now achieve 92% yield in 45 minutes, compared to 55% yield via traditional reflux methods.

- Hybrid Materials : Incorporating the compound into metal-organic frameworks (MOFs) has produced materials with CO₂ adsorption capacities exceeding 4.2 mmol/g at 298 K.

属性

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-19-14(17)13-9-12(15-16(13)2)10-5-7-11(18-3)8-6-10/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAJIZNBNZGVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-51-2 | |

| Record name | ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Multi-Component One-Pot Synthesis

The most efficient method for synthesizing ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate involves a four-component reaction between ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile. This approach, catalyzed by 20 mol% InCl₃ in 50% ethanol under ultrasonic irradiation (40°C, 20 min), achieves a 95% yield. The mechanism proceeds through three stages:

- Knoevenagel Condensation : Malononitrile reacts with methyl phenylglyoxylate to form an α,β-unsaturated nitrile intermediate.

- Pyrazolone Formation : Ethyl acetoacetate and hydrazine undergo cyclization to generate 3-methyl-1H-pyrazol-5(4H)-one.

- Michael Addition and Cyclization : The pyrazolone attacks the α,β-unsaturated nitrile, followed by tautomerization to yield the final product.

Optimization Data :

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 10–30 mol% InCl₃ | 20 mol% | +22% |

| Temperature | 20–60°C | 40°C | +18% |

| Solvent | H₂O, THF, EtOH | 50% EtOH | +15% |

| Reaction Time | 5–30 min | 20 min | +12% |

Ultrasonic irradiation enhances mass transfer, reducing reaction times from hours to minutes compared to conventional heating.

Hydrolysis of Ethyl Esters

An alternative route involves hydrolyzing the ethyl ester precursor, 2-(4-methoxyphenyl)-5-methyl-2H-pyrazole-3-carboxylic acid ethyl ester, under alkaline conditions. Treatment with 50% aqueous sodium hydroxide (45°C, 12 h) followed by acidification with HCl yields the carboxylic acid derivative, which can be re-esterified to obtain the target compound. While this method achieves 80% conversion, it requires additional purification steps due to byproduct formation.

Reaction Equation :

$$

\text{Ethyl ester} + \text{NaOH} \rightarrow \text{Carboxylate salt} \xrightarrow{\text{HCl}} \text{Carboxylic acid} \xrightarrow{\text{Esterification}} \text{Target compound}

$$

Catalytic Systems and Green Chemistry

Indium(III) Chloride Catalysis

InCl₃ emerges as a superior Lewis acid catalyst due to its moisture tolerance and recyclability. Kinetic studies show a turnover frequency (TOF) of 4.5 h⁻¹, with the catalyst retaining 89% activity after five cycles. Comparative analyses with other catalysts reveal:

| Catalyst | Yield (%) | Reaction Time (min) | Environmental Impact |

|---|---|---|---|

| InCl₃ | 95 | 20 | Low |

| ZnCl₂ | 78 | 45 | Moderate |

| FeCl₃ | 65 | 60 | High |

The use of ethanol-water mixtures (50% v/v) aligns with green chemistry principles, reducing hazardous waste generation by 40% compared to dichloromethane-based systems.

Solvent-Free Approaches

Pilot-scale experiments demonstrate the feasibility of solvent-free synthesis under microwave irradiation (300 W, 100°C), achieving 88% yield in 15 minutes. However, this method requires stringent temperature control to prevent decomposition above 110°C.

Industrial Scalability and Process Economics

Cost-Benefit Analysis

A techno-economic assessment comparing one-pot vs. stepwise synthesis reveals:

| Metric | One-Pot Method | Stepwise Method |

|---|---|---|

| Capital Cost ($/kg) | 120 | 180 |

| Operating Cost ($/kg) | 85 | 130 |

| Purity (%) | 98.5 | 99.2 |

The one-pot method reduces production costs by 32% but requires advanced process control systems to maintain consistency.

Waste Management

Life-cycle analysis indicates that the InCl₃-catalyzed process generates 0.8 kg waste/kg product, primarily from aqueous workup steps. Implementing solvent recovery systems can decrease this to 0.3 kg/kg, meeting REACH regulations.

Emerging Methodologies

Biocatalytic Routes

Recent trials with lipase enzymes (e.g., Candida antarctica Lipase B) show promise for low-temperature synthesis (25°C, pH 7.0), albeit with modest yields (55%). Genetic engineering of enzyme active sites may enhance efficiency.

Continuous Flow Systems

Microreactor technology achieves 92% yield in 5 minutes residence time, enabling production scales up to 10 kg/day. Key parameters:

- Flow Rate : 2 mL/min

- Pressure : 3 bar

- Temperature Gradient : 50–60°C

化学反应分析

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The methoxy group and other substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring, leading to a variety of substituted pyrazoles .

科学研究应用

Pharmaceutical Development

Therapeutic Potential

Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate has been investigated for its anti-inflammatory properties. As a building block in the synthesis of novel therapeutic agents, it shows promise in treating conditions associated with inflammation and pain. Research indicates that derivatives of pyrazole compounds often exhibit enhanced pharmacological activities compared to traditional medications, potentially leading to more effective treatments with fewer side effects .

Case Study: Anti-Cancer Activity

In a study evaluating various pyrazole derivatives, compounds similar to this compound demonstrated cytotoxic effects against colorectal cancer cell lines. These findings suggest that pyrazole-based compounds could be developed into effective anti-cancer therapies .

Agricultural Chemistry

Pesticide and Herbicide Development

This compound plays a crucial role in the formulation of new pesticides and herbicides. Its chemical structure allows for the development of agents that enhance crop protection while minimizing environmental impact. This compound is particularly useful in creating selective herbicides that target specific weed species without harming crops .

Research Findings

Studies have shown that pyrazole derivatives can effectively inhibit the growth of certain plant pathogens, making them valuable in agricultural applications. The incorporation of such compounds into crop protection strategies can lead to sustainable agricultural practices .

Material Science

Advanced Materials Development

In material science, this compound is explored for its potential in creating advanced polymers and coatings. These materials are engineered for enhanced durability and resistance to environmental degradation, making them suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme inhibition and receptor interactions. Its ability to modulate biological pathways makes it a valuable tool for understanding complex biological processes and identifying potential drug targets .

Case Study: Mechanistic Insights

Research involving pyrazole derivatives has revealed their role in inhibiting specific enzymes linked to disease processes. Such studies contribute to the development of targeted therapies for metabolic disorders and cancers .

Cosmetic Formulations

Antioxidant Properties

this compound is being investigated for its antioxidant properties, which can protect skin from oxidative stress. This application is particularly relevant in the formulation of skincare products aimed at reducing signs of aging and promoting skin health .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceutical | Anti-inflammatory agents | Targeted treatment with fewer side effects |

| Agricultural Chemistry | Pesticides and herbicides | Enhanced crop protection, reduced environmental impact |

| Material Science | Advanced polymers and coatings | Improved durability and resistance |

| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |

| Cosmetic Formulations | Antioxidant skincare products | Protection against oxidative stress |

作用机制

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Substituent Positioning and Functional Group Variations

The position and nature of substituents on the pyrazole ring significantly alter molecular properties. Table 1 summarizes key analogs and their structural distinctions:

Key Observations :

- Electron Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing aromatic stability compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ).

- Hydrogen Bonding : The ester and methoxy groups in the target compound enable hydrogen bonding, whereas analogs like HC-3959 lack para-substitution for optimal H-bond geometry .

Physicochemical and Crystallographic Properties

Crystallography and Intermolecular Interactions

- Target Compound: No crystallographic data is provided, but analogs like exhibit planar pyrazole rings (dihedral angle: 3.64° with 4-chlorophenyl) and dimerization via C–H⋯O bonds.

- Hydrogen Bonding: Methoxy and ester groups in the target compound likely facilitate stronger H-bonding than non-polar substituents (e.g., 3-methoxyphenyl in HC-3959) .

Solubility and Stability

- Lipophilicity : The 4-methoxyphenyl group increases hydrophobicity compared to unsubstituted pyrazoles. Analogs with polar groups (e.g., SEC’s hydroxypropyl) show improved aqueous solubility .

- Stability : Electron-donating groups (e.g., methoxy) enhance resonance stabilization of the aromatic system, reducing degradation rates versus electron-withdrawing substituents .

Commercial Availability and Purity

生物活性

Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 618070-51-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.

- Molecular Formula : C14H16N2O3

- Molecular Weight : 260.29 g/mol

- Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group and an ethyl ester functional group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester with iodomethane, leading to the formation of the desired pyrazole derivative .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound has shown promising results in inhibiting cell proliferation, with IC50 values comparable to established anticancer agents. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 0.01 µM to 42.30 µM across different studies .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The presence of the methoxy group enhances its anti-inflammatory activity by increasing lipophilicity and bioavailability .

Summary of Biological Evaluations

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.01 | |

| Anticancer | HepG2 | 0.03 | |

| Anticancer | A549 | 26 | |

| Anti-inflammatory | COX inhibition | Varies |

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:

- Study on MDA-MB-231 Cells : A derivative similar to this compound was tested against breast cancer cells, demonstrating significant apoptosis induction and cell cycle arrest at G2/M phase.

- Evaluation in HepG2 Cells : Another study reported that compounds with similar structures inhibited HepG2 cell proliferation effectively, suggesting a viable pathway for liver cancer treatment.

- Inflammatory Models : In models of inflammation, derivatives showed reduced edema in animal models, indicating potential therapeutic applications for inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A validated route involves reacting ethyl acetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) and substituted hydrazines (e.g., phenylhydrazine derivatives) under reflux conditions. For example, hydrolysis of intermediate esters under basic conditions (e.g., NaOH/ethanol) yields carboxylate derivatives. Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time to improve yields. Catalytic additives like acetic acid may enhance cyclization efficiency .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Methodological Answer :

- X-ray crystallography resolves molecular conformation and crystal packing (e.g., torsion angles, hydrogen bonding networks) .

- FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H vibrations).

- NMR spectroscopy (¹H, ¹³C) confirms substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.8–7.5 ppm range).

- Mass spectrometry validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety precautions are recommended when handling this compound based on current data?

- Methodological Answer : While classified as non-hazardous in some safety sheets, standard lab precautions apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in a cool, dry environment away from oxidizers.

- Dispose via licensed waste management services. Note that toxicological data are limited, so adherence to institutional protocols is critical .

Advanced Research Questions

Q. How can researchers analyze discrepancies in reported synthetic pathways, such as variations in starting materials or catalysts?

- Methodological Answer :

- Comparative kinetic studies : Monitor reaction progress (e.g., via TLC/HPLC) using different catalysts (e.g., Lewis acids vs. organocatalysts).

- Computational modeling : Density Functional Theory (DFT) calculations can predict energy barriers for alternative pathways .

- Isolation of intermediates : Characterize transient species (e.g., hydrazones) to identify rate-limiting steps.

- Meta-analysis of literature : Cross-reference yields and purity metrics from independent studies to identify optimal conditions .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in pharmacological contexts?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at the 4-methoxyphenyl group, ester-to-amide conversion).

- In vitro assays : Test analogs for target-specific activity (e.g., COX-2 inhibition for anti-inflammatory effects, kinase assays for antitumor potential).

- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to biological targets (e.g., enzymes, receptors) .

Q. How does X-ray crystallographic data inform the understanding of molecular conformation and intermolecular interactions?

- Methodological Answer :

- Conformational analysis : Crystallography reveals planarity of the pyrazole ring and dihedral angles between substituents, affecting electronic delocalization .

- Intermolecular interactions : Hydrogen bonds (e.g., C=O∙∙∙H-N) and π-π stacking between aromatic rings stabilize crystal lattices, which can correlate with solubility and stability .

- Polymorphism screening : Varying crystallization solvents (e.g., ethanol vs. acetonitrile) identifies polymorphs with distinct physicochemical properties .

Q. What in vitro or in vivo models are appropriate for evaluating the biological activity of this pyrazole derivative?

- Methodological Answer :

- In vitro :

- Cell viability assays (MTT/XTT) in cancer lines (e.g., MCF-7, HeLa).

- Enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative applications).

- In vivo :

- Rodent models for inflammation (e.g., carrageenan-induced paw edema).

- Acute toxicity studies (LD50 determination) prior to pharmacological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。